(4-Chloro-6-(difluoromethyl)pyridin-3-yl)methanol

Agrochemical synthesis Pyridine building blocks Molecular weight screening

Select (4-Chloro-6-(difluoromethyl)pyridin-3-yl)methanol for its unique trifunctional scaffold: 4-Cl enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), 6-CF₂H acts as a lipophilic hydrogen-bond donor with enhanced metabolic stability, and 3-CH₂OH permits esterification/etherification. Unlike simpler analogs lacking the 4-Cl handle, this building block accelerates SAR exploration in SDHI fungicide and kinase inhibitor programs. Procure at ≥90% purity for reliable methodology development and library synthesis.

Molecular Formula C7H6ClF2NO
Molecular Weight 193.58 g/mol
Cat. No. B12507203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chloro-6-(difluoromethyl)pyridin-3-yl)methanol
Molecular FormulaC7H6ClF2NO
Molecular Weight193.58 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1C(F)F)CO)Cl
InChIInChI=1S/C7H6ClF2NO/c8-5-1-6(7(9)10)11-2-4(5)3-12/h1-2,7,12H,3H2
InChIKeyOBSQPCDQHNYLMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Chloro-6-(difluoromethyl)pyridin-3-yl)methanol: Technical Specifications and Procurement-Ready Overview


(4-Chloro-6-(difluoromethyl)pyridin-3-yl)methanol (CAS 1805303-84-7) is a halogenated pyridine derivative with the molecular formula C₇H₆ClF₂NO and a molecular weight of 193.58 g/mol [1]. The compound features a pyridine core substituted with a chlorine atom at the 4-position, a difluoromethyl group at the 6-position, and a hydroxymethyl group at the 3-position . It is commercially available as a research chemical and synthetic building block, typically supplied at purities of 90% or ≥98%, and requires storage under inert atmosphere at 2-8°C [2].

Why (4-Chloro-6-(difluoromethyl)pyridin-3-yl)methanol Cannot Be Casually Substituted in Synthetic Routes


Substituting (4-chloro-6-(difluoromethyl)pyridin-3-yl)methanol with seemingly similar pyridine methanol derivatives—such as [6-(difluoromethyl)-3-pyridyl]methanol (CAS 946578-33-2, MW 159.13) lacking the 4-chloro substituent, or 4-chloro-3-(difluoromethyl)pyridine (CAS 947371-37-1, MW 163.55) lacking the hydroxymethyl handle—introduces fundamentally altered reactivity profiles . The combination of a 4-chloro leaving group for cross-coupling chemistry, a 6-difluoromethyl moiety for metabolic stabilization and hydrogen-bond donor capacity, and a 3-hydroxymethyl group for esterification or etherification yields a trifunctional scaffold that simpler analogs cannot replicate [1][2]. The difluoromethyl group itself serves as a lipophilic hydrogen-bond donor and bioisostere of hydroxyl and thiol moieties, properties absent in non-fluorinated or trifluoromethyl analogs [3].

Procurement-Grade Comparative Evidence: (4-Chloro-6-(difluoromethyl)pyridin-3-yl)methanol vs. Closest Analogs


Molecular Weight Differentiation for Agrochemical Intermediate Selection: 4-Chloro-6-difluoromethyl Substitution vs. Dechlorinated or Unsubstituted Analogs

Compared to the dechlorinated analog [6-(difluoromethyl)-3-pyridyl]methanol (CAS 946578-33-2), the target compound possesses a 4-chloro substituent, increasing molecular weight by 34.45 g/mol (193.58 vs. 159.13) [1]. This higher MW and the presence of an additional halogen atom fundamentally alter physical properties and synthetic utility .

Agrochemical synthesis Pyridine building blocks Molecular weight screening

Lipophilicity (LogP) Benchmarking: Comparative Predicted LogP Values Among Chloro-Difluoromethyl Pyridine Isomers

While experimentally measured LogP for the target compound is not publicly available, class-level inference based on structurally similar chloro-difluoromethyl pyridines provides a benchmark. The positional isomer 4-chloro-3-(difluoromethyl)pyridine (CAS 947371-37-1) has a reported ACD/LogP of 1.75 . The presence of the hydroxymethyl group in the target compound is expected to reduce LogP by approximately 0.5-1.0 units relative to this baseline, placing the estimated LogP in the range of 0.75-1.25—favorable for aqueous compatibility while retaining sufficient membrane permeability conferred by the difluoromethyl moiety [1].

Lipophilicity LogP prediction ADME optimization Agrochemical design

Synthetic Handle Availability: Trifunctional Scaffold vs. Difunctional or Monofunctional Analogs

The target compound provides three distinct reactive handles on a single pyridine core: (1) a 4-chloro substituent suitable for Suzuki, Buchwald-Hartwig, or Sonogashira couplings; (2) a 6-difluoromethyl group conferring metabolic stability and hydrogen-bond donor capacity; and (3) a 3-hydroxymethyl group enabling esterification, etherification, oxidation, or Mitsunobu reactions [1]. In contrast, the analog 5-(chloromethyl)-2-(difluoromethyl)pyridine (CAS 946578-34-3) lacks the hydroxyl handle, providing only two functional groups (chloromethyl and difluoromethyl) . The analog 4-chloro-3-(difluoromethyl)pyridine (CAS 947371-37-1) offers only the chloro and difluoromethyl groups with no hydroxymethyl handle, limiting synthetic diversification pathways .

Synthetic versatility Cross-coupling Functional group diversity Parallel library synthesis

Commercial Availability and Specification Transparency: Procurement-Ready Benchmarking vs. Special-Order Analogs

The target compound is commercially stocked by multiple reputable suppliers with documented purity specifications. Capot Chemical offers NLT 98% purity [1]. Sigma-Aldrich (BLD Pharmatech) lists 90% purity with defined storage conditions (inert atmosphere, 2-8°C) . Sichuan Weikeqi Biological Technology provides ≥90% purity with storage at -20°C . In contrast, the positional isomer 4-chloro-2-(difluoromethyl)pyridine-5-methanol (sometimes cross-referenced under the same CAS) shows ambiguous nomenclature in vendor catalogs, requiring additional verification . The closely related analog [6-(difluoromethyl)-3-pyridyl]methanol (CAS 946578-33-2) is available but lacks the 4-chloro handle for cross-coupling diversification .

Commercial availability Supply chain Purity specification Procurement

Predicted Physicochemical Properties: Boiling Point and Density Benchmarks for Purification Method Selection

The target compound has a predicted boiling point of 271.6 ± 35.0 °C and predicted density of 1.419 ± 0.06 g/cm³ [1]. While these are predicted rather than experimentally determined values, they provide a useful baseline for purification method selection. The analog 2-(difluoromethyl)pyridin-4-yl)methanol (CAS 1428532-80-2) has a predicted boiling point of 249.8 ± 35.0 °C and density of 1.3 ± 0.1 g/cm³ . The higher predicted boiling point of the target compound (Δ ≈ +21.8 °C) is consistent with its higher molecular weight and the presence of the chlorine substituent, which increases van der Waals interactions.

Boiling point prediction Density Purification Process chemistry

Storage and Stability Requirements: Comparative Handling Conditions for Laboratory Procurement

The target compound requires storage under inert atmosphere at 2-8°C according to Sigma-Aldrich specifications, with additional recommendations for sealed containers and inert gas protection [1]. Sichuan Weikeqi specifies storage at -20°C, dry, light-protected, and sealed . These requirements are comparable to those for [6-(difluoromethyl)-3-pyridyl]methanol, which also requires refrigerated storage . However, the presence of the benzylic alcohol moiety adjacent to the electron-withdrawing pyridine ring suggests susceptibility to oxidation; the inert atmosphere requirement mitigates this degradation pathway.

Storage conditions Stability Inert atmosphere Cold chain

High-Value Application Scenarios for (4-Chloro-6-(difluoromethyl)pyridin-3-yl)methanol: Where the Evidence Supports Procurement


Agrochemical Lead Optimization: Synthesis of Novel SDHI-Class Fungicide Candidates

The target compound serves as a strategic intermediate for constructing pyridine-based succinate dehydrogenase inhibitor (SDHI) fungicide candidates. SDHI fungicides constitute the fastest-growing fungicide class, with multiple commercial products featuring difluoromethyl-pyridine scaffolds [1]. The 4-chloro position enables palladium-catalyzed cross-coupling to introduce diverse aryl or heteroaryl groups for SAR exploration, while the 6-difluoromethyl group provides the metabolic stability and hydrogen-bonding capacity essential for target engagement [2]. The 3-hydroxymethyl group can be further functionalized to modulate physicochemical properties. This trifunctional scaffold allows for parallel library synthesis with fewer synthetic steps than building from simpler pyridine precursors, accelerating hit-to-lead timelines. Patent literature from Syngenta (US 10,575,523) and recent WO applications (WO2025/078181) confirm ongoing industrial interest in difluoromethyl-substituted pyridines as fungicidal components [3][4].

Medicinal Chemistry: Fluorinated Fragment Library Construction

The difluoromethyl group is a well-established bioisostere for hydroxyl, thiol, and amine moieties in medicinal chemistry, enhancing lipophilicity, membrane permeability, and metabolic stability without introducing significant toxicological liabilities [1]. The target compound, with its combination of a difluoromethyl group and a primary alcohol, provides an ideal building block for constructing focused fragment libraries targeting enzymes with active-site cysteine or serine residues. The 4-chloro substituent can be displaced via SNAr reactions with amine nucleophiles to generate diverse C4-substituted analogs. Recent advances in regioselective difluoromethylation chemistry, as reported in Nature Communications (2024), underscore the synthetic value of difluoromethyl pyridines in drug discovery campaigns [2]. Researchers developing kinase inhibitors, protease inhibitors, or epigenetic modulators can leverage this scaffold for rapid SAR expansion.

Process Chemistry Development: Validation of Cross-Coupling Methodology on Halogenated Pyridine Scaffolds

The 4-chloro substituent on the target compound provides an excellent substrate for validating and optimizing palladium-catalyzed cross-coupling protocols (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) on electron-deficient pyridine cores. The presence of both the difluoromethyl group (electron-withdrawing, -I effect) and the hydroxymethyl group (electron-donating via oxygen lone pairs) creates a unique electronic environment for studying substituent effects on oxidative addition and transmetallation steps [1]. Process chemists can use this compound to benchmark catalyst systems, ligand libraries, and reaction conditions before scaling to more precious advanced intermediates. The commercial availability of the target compound at ≥90% purity from multiple suppliers [2] ensures that methodology development can proceed without the confounding variable of impurity-driven side reactions.

Analytical Method Development: Chromatographic Separation of Regioisomeric Pyridine Derivatives

The distinct substitution pattern of the target compound (4-Cl, 6-CF₂H, 3-CH₂OH) relative to its regioisomers (e.g., 4-chloro-2-(difluoromethyl)pyridine-5-methanol) creates a valuable test case for developing and validating HPLC or UPLC methods capable of resolving closely related pyridine derivatives [1]. The predicted LogP difference between the target and 4-chloro-3-(difluoromethyl)pyridine (estimated Δ ≈ -0.5 to -1.0) [2], combined with the molecular weight differentiation from dechlorinated analogs (Δ = +34.45 g/mol) [3], provides a robust basis for method development. Analytical laboratories supporting agrochemical or pharmaceutical research programs can procure this compound as a reference standard to establish chromatographic conditions that will reliably separate reaction products from starting materials and byproducts in complex synthetic mixtures.

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